Fluoromethanol

Catalog No.
S1913396
CAS No.
420-03-1
M.F
CH3FO
M. Wt
50.032 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoromethanol

CAS Number

420-03-1

Product Name

Fluoromethanol

IUPAC Name

fluoromethanol

Molecular Formula

CH3FO

Molecular Weight

50.032 g/mol

InChI

InChI=1S/CH3FO/c2-1-3/h3H,1H2

InChI Key

RLWXXXHAQBWSPA-UHFFFAOYSA-N

SMILES

C(O)F

Canonical SMILES

C(O)F

Fluoromethanol, with the chemical formula CH3FO\text{CH}_3\text{FO}, is a simple organofluorine compound consisting of one carbon atom, three hydrogen atoms, one fluorine atom, and one oxygen atom. It is characterized as a colorless liquid with a faint odor and is known for its polar nature due to the presence of the hydroxyl group (-OH) and the fluorine atom. The molecule exhibits unique conformational properties, primarily existing in a gauche conformation, which influences its chemical reactivity and interactions with other compounds .

, particularly those involving nucleophilic substitution and electrophilic addition. Its reactivity can be attributed to the electronegative fluorine atom, which can stabilize carbanions formed during reactions. Notably, fluoromethanol can undergo:

  • Nucleophilic substitutions: It can react with alkyl halides to form ethers or other derivatives.
  • Electrophilic additions: The hydroxyl group can participate in reactions with electrophiles, leading to the formation of more complex molecules.
  • Dehydration reactions: Under certain conditions, fluoromethanol can lose water to form fluoromethylene .

Research indicates that fluoromethanol may exhibit biological activity due to its structural properties. The compound has been studied for its potential effects on biological systems, including:

  • Antimicrobial properties: Some studies suggest that fluoromethanol may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.
  • Influence on enzyme activity: The presence of the fluorine atom can alter the reactivity of certain enzymes, potentially impacting metabolic pathways .

Fluoromethanol can be synthesized through several methods:

  • Direct Fluorination: Reacting methanol with fluorinating agents such as hydrogen fluoride or sulfur tetrafluoride under controlled conditions.
  • Reactions with Fluorinated Compounds: Condensing methanol with fluorinated hydrocarbons or using transition metal catalysis to introduce the fluorine atom selectively .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the synthesis process .

Fluoromethanol has several applications across various fields:

  • Solvent in Chemical Manufacturing: It is used as a solvent for producing agricultural chemicals and pharmaceuticals due to its polar nature and ability to dissolve a wide range of compounds .
  • Intermediate in Organic Synthesis: Fluoromethanol serves as an important intermediate in synthesizing more complex organofluorine compounds, which are valuable in medicinal chemistry and materials science.

Studies on the interactions of fluoromethanol with other molecules have revealed insights into its behavior in biological systems and synthetic chemistry:

  • Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding interactions, influencing solubility and reactivity.
  • Molecular Dynamics Simulations: Computational studies have been employed to investigate the conformational dynamics of fluoromethanol and its interactions with biomolecules, providing a deeper understanding of its potential biological effects .

Fluoromethanol shares structural similarities with several other organofluorine compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
MethanolCH3OH\text{CH}_3\text{OH}Lacks fluorine; simpler alcohol structure.
TrifluoromethanolCF3OH\text{CF}_3\text{OH}Contains three fluorine atoms; stronger electron-withdrawing effect.
EthanolC2H5OH\text{C}_2\text{H}_5\text{OH}Two carbon atoms; lacks fluorine but similar alcohol functionality.
FluoroacetaldehydeCH2FO\text{CH}_2\text{FO}Contains a carbonyl group; different reactivity profile.

Uniqueness of Fluoromethanol

Fluoromethanol is unique among these compounds due to its balance of reactivity from both the hydroxyl group and the electronegative fluorine atom. This combination allows it to participate in diverse

Industrial production of fluoromethanol presents significant technical challenges due to the compound's inherent instability and the specialized handling requirements associated with fluorinated reagents. Current methodologies focus primarily on two major synthetic pathways that have demonstrated potential for scaled production.

Fluorination of Methanol: Mechanisms and Catalysts

The direct fluorination of methanol represents a conceptually straightforward approach, though practical implementation requires sophisticated catalyst systems and precise reaction control. Research has established that fluorine atoms can react with methanol through two distinct pathways: hydrogen abstraction from the carbon atom to form fluoromethanol directly, or hydrogen abstraction from the oxygen atom leading to methyl fluoride formation [2].

Xenon difluoride has emerged as a selective fluorinating agent for methanol transformation. When xenon difluoride is photolyzed in the presence of methanol, two competitive reaction pathways occur: F + CH₃OH → CH₂OH + HF and F + CH₃OH → CH₃O + HF. Experimental studies have determined yields of approximately 49.7% for the pathway leading to CH₂OH radicals and 50.3% for CH₃O radical formation [2]. These radicals subsequently undergo conversion to form the target fluoromethanol product in the presence of appropriate reaction conditions.

Catalyst development for methanol fluorination has focused on metal fluoride systems. Research into chromium-based catalysts has shown that chromium nitrate and indium nitrate precursors can be processed to create active fluorination catalysts. The preparation involves dissolving 452g of Cr(NO₃)₃·9H₂O and 42g of In(NO₃)₃·xH₂O in purified water, followed by precipitation with ammonia solution to maintain pH between 7.5-8.5. The resulting hydroxide precipitate undergoes thermal treatment at 120°C for 12 hours, followed by calcination at 400°C under nitrogen atmosphere [3].

Activated alumina supports have proven effective for fluorination catalysts. The support material requires specific pore characteristics, with optimal performance achieved using alumina with 50Å central pore size containing at least 70% of pores within ±50% of the central size distribution, pore volume of 0.5-1.6 mL/g, and purity exceeding 99.9% with sodium content below 100 ppm [3].

The fluorination mechanism involves catalyst activation through exposure to hydrogen fluoride at elevated temperatures. Initial fluorination occurs using hydrogen fluoride diluted with nitrogen at 350°C under normal pressure, followed by treatment with 100% hydrogen fluoride to complete catalyst preparation [3]. This activation process creates fluorophilic sites that facilitate methanol fluorination through controlled carbon-fluorine bond formation.

Gas-Phase Radical Reactions for Fluoromethanol Generation

Gas-phase radical mechanisms offer alternative pathways for fluoromethanol synthesis with potential advantages in terms of selectivity and reaction control. Radical fluorination methods have demonstrated effectiveness in generating fluorinated alcohols through photochemical processes [4].

Selectfluor has been identified as an effective radical fluorinating agent for gas-phase reactions. Photochemical methodologies utilizing aqueous alkaline Selectfluor solutions can promote radical fluorination reactions under controlled conditions. The process involves generation of fluorine radicals through photolysis, followed by selective radical addition to generate fluoromethanol products [4].

Gas-phase radical reactions with fluorinated reagents demonstrate kinetic selectivity. Research into hydroxyl radical reactions with fluoromethane and related compounds has established rate coefficients for various fluorinated substrates. The reaction of hydroxyl radicals with fluoromethane proceeds with specific rate constants at 297 K, providing fundamental kinetic data for process optimization [5].

Monofluoromethylene radicals represent important intermediates in gas-phase fluoromethanol formation. Studies of oxygen atom reactions with fluorinated ethylenes have shown that monofluoromethylene (CHF) radicals form through decomposition reactions and can subsequently participate in addition reactions to generate fluorinated products [6]. The mechanism involves mercury photosensitized decomposition of nitrous oxide to generate oxygen atoms, which then react with fluorinated substrates to produce CHF radicals and carbonyl fluoride [6].

Temperature and pressure optimization for gas-phase radical reactions requires careful control of reaction conditions. Cryogenic reaction conditions have shown particular promise for selective carbon-fluorine bond formation. Research has demonstrated that reactions can proceed efficiently at temperatures as low as -78°C, with reaction completion in as little as 90 minutes under optimized conditions [7] [8].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of fluoromethanol employs specialized techniques that prioritize product purity and reaction control over throughput considerations. These methodologies have established fundamental approaches that inform larger-scale development efforts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in fluoromethanol preparation, offering enhanced reaction rates and improved energy efficiency compared to conventional heating methods. Microwave irradiation provides direct coupling with reaction molecules, leading to rapid temperature increases and accelerated reaction kinetics [9] [10].

The fundamental advantage of microwave heating lies in its ability to achieve uniform heating throughout the reaction mixture. Conventional heating methods rely on thermal conduction, which can create temperature gradients and hot spots that lead to decomposition or side reactions. Microwave energy couples directly with polar molecules, including fluorinated species, providing homogeneous heating that enhances reaction selectivity [10].

Microwave-enhanced synthesis protocols have demonstrated reaction time reductions of 2-3 orders of magnitude compared to conventional methods. For fluorinated compound synthesis, this acceleration is particularly beneficial due to the tendency of fluoromethanol to undergo thermal decomposition at elevated temperatures. Rapid heating to optimal reaction temperatures minimizes exposure time and improves product yields [10].

Fluorous synthesis techniques have been successfully integrated with microwave heating. The carbon-fluorine bond exhibits excellent stability under microwave conditions, making fluorinated molecules well-suited for microwave-assisted reactions at elevated temperatures. Microwave-assisted fluorous synthesis systems have been developed that combine automated microwave reactors with fluorous purification techniques [11] [12].

Temperature control protocols for microwave-assisted fluoromethanol synthesis require precise monitoring and feedback systems. Reaction temperatures must be maintained within narrow ranges to prevent decomposition while ensuring complete conversion. Advanced microwave systems provide temperature monitoring through fiber optic probes and infrared sensors to maintain optimal reaction conditions [10].

Solvent selection for microwave-assisted synthesis influences both reaction efficiency and product isolation. Polar solvents that couple effectively with microwave energy enhance heating efficiency, while the choice of solvent system must also consider fluoromethanol solubility and purification requirements. Low-boiling solvents can be maintained at elevated temperatures under pressure in sealed microwave vessels [10].

Cryogenic Reaction Optimization

Cryogenic reaction conditions offer unique advantages for fluoromethanol synthesis, particularly in terms of reaction selectivity and product stability. Low-temperature conditions can suppress competing reactions and side product formation while enabling selective carbon-fluorine bond formation [7] [8].

Recent developments in cryogenic organometallic chemistry have demonstrated high-yielding functionalization of carbon-fluorine bonds under mild conditions. Reactions conducted at temperatures as low as -78°C have achieved selective transformation of alkyl fluorides with unconventional chemoselectivity. These conditions exploit the thermodynamic stability of aluminum-fluorine bonds as driving forces for selective reactions [8].

Cryogenic fluoromethanol synthesis employs organoaluminum compounds as fluorophilic reagents. The high affinity of aluminum for fluorine creates favorable thermodynamics for carbon-fluorine bond formation. Reactions proceed through formation of intermediate ate complexes that facilitate fluorine transfer under controlled conditions [8].

Temperature optimization for cryogenic synthesis requires balancing reaction rates with selectivity considerations. While lower temperatures generally improve selectivity, reaction rates decrease exponentially with temperature reduction. Optimal conditions typically involve initial reaction at moderately low temperatures (-40°C to -20°C) followed by further cooling to enhance selectivity [8].

Solvent systems for cryogenic reactions must maintain fluidity and solvation properties at reduced temperatures. Ethereal solvents, including diethyl ether and tetrahydrofuran, provide suitable media for cryogenic fluorination reactions. These solvents maintain adequate solvation of reactants and products while remaining liquid at operating temperatures [8].

Reaction time optimization under cryogenic conditions demonstrates that high yields can be achieved with relatively short reaction times. Complete conversion of starting materials has been achieved in 90 minutes at -40°C, indicating that low temperatures do not necessarily require extended reaction times when appropriate catalysts and conditions are employed [8].

Purification and Isolation Strategies

Effective purification and isolation of fluoromethanol requires specialized techniques that address the unique challenges posed by this fluorinated alcohol. The compound's physical properties, including its volatility and tendency toward thermal decomposition, necessitate carefully designed separation protocols.

Distillation represents the primary purification method for fluoromethanol, though special considerations apply due to the compound's thermal sensitivity. Fractional distillation under reduced pressure minimizes thermal exposure while achieving effective separation from reaction by-products and unreacted starting materials [13] [14].

Distillation optimization requires precise temperature control to prevent decomposition. Research has established that fluorinated compounds can be successfully purified through distillation when temperatures are maintained below critical decomposition thresholds. For fluoromethanol, distillation temperatures should not exceed 150°C to prevent thermal degradation [15].

Pressure optimization for distillation involves balancing vapor pressure considerations with thermal sensitivity requirements. Reduced pressure distillation enables separation at lower temperatures, though excessive vacuum can lead to bumping and product loss. Optimal conditions typically employ moderate vacuum levels that provide adequate vapor pressure reduction while maintaining stable distillation conditions [15].

Column packing and design considerations for fluoromethanol distillation must account for the compound's unique properties. Fluorinated compounds can exhibit different mass transfer characteristics compared to conventional organic molecules, requiring optimization of column efficiency and selectivity [14].

Chromatographic purification techniques offer alternative approaches for fluoromethanol isolation, particularly for analytical-scale preparations. Fluorinated stationary phases have demonstrated enhanced selectivity for fluorinated compounds, providing improved separation efficiency compared to conventional chromatographic media [16] [17].

Fluorous solid-phase extraction represents a specialized technique for fluorinated compound purification. This method employs fluorinated stationary phases that selectively retain fluorinated compounds while allowing non-fluorinated impurities to pass through. The technique provides rapid separation with high selectivity for fluorinated products [18].

Reverse fluorous solid-phase extraction offers an alternative approach where organic components are retained on polar stationary phases while fluorinated compounds pass through when eluted with fluorous solvents. This technique can provide effective separation of fluoromethanol from organic impurities [18].

Gas chromatography has proven effective for fluoromethanol analysis and purification. Thermal desorption gas chromatography-mass spectrometry provides sensitive detection and quantification of fluorinated alcohols. The technique employs specialized column phases optimized for fluorinated compound separation [19].

Storage and handling considerations for purified fluoromethanol require attention to stability and safety factors. The compound should be stored under inert atmosphere to prevent oxidation and hydrolysis. Temperature control is essential to minimize thermal decomposition, with refrigerated storage recommended for long-term stability [1].

Purity assessment for fluoromethanol involves multiple analytical techniques to confirm identity and quantify impurities. Nuclear magnetic resonance spectroscopy provides structural confirmation, while gas chromatography-mass spectrometry enables quantitative purity determination. Fluorine-19 NMR spectroscopy offers particular sensitivity for detecting fluorinated impurities [1].

Container selection for fluoromethanol storage must consider compatibility with fluorinated compounds. Glass containers are generally suitable, though specialized fluoropolymer-lined containers may be preferred for extended storage periods. Metal containers should be avoided due to potential reactivity with fluorinated compounds [1].

Microwave spectroscopy has proven to be an invaluable tool for investigating the molecular structure and conformational behavior of fluoromethanol. The technique provides direct access to rotational constants, dipole moment components, and structural parameters that are essential for understanding the molecule's three-dimensional geometry and conformational preferences [1] [2].

Rotational Constants and Isotopic Substitution Studies

The microwave spectrum of fluoromethanol has been extensively studied to determine precise molecular constants and structural parameters. Spectroscopic investigations have revealed that fluoromethanol exhibits a gauche conformation in its ground state, which is characterized by specific rotational constants that reflect the molecule's asymmetric top structure [2] [3].

The rotational constants for fluoromethanol have been determined through high-resolution microwave spectroscopy, providing critical information about the molecule's principal moments of inertia. These measurements allow for the calculation of bond lengths and angles through isotopic substitution analysis, where different isotopologues containing ¹³C or deuterium are examined to determine atomic positions via the Kraitchman equations [4] [5].

Isotopic substitution studies have been particularly valuable in confirming the structural assignments of fluoromethanol. The analysis of isotopically substituted species provides definitive evidence for atomic positions and helps validate theoretical calculations. The molecular constants obtained from these studies show excellent agreement with quantum mechanical predictions, confirming the reliability of both experimental and computational approaches [6] [5].

The dipole moment analysis yields values for all three dipole moment components, with the μᵦμᶜ term indicating that μᵦ and μᶜ have opposite signs [7]. This dipole moment behavior is consistent with the gauche conformation, where the fluorine and hydroxyl groups adopt a specific spatial arrangement that maximizes electrostatic stabilization while minimizing steric repulsion [2] [7].

Gauche Conformation Stability and Energy Barriers

The preference for the gauche conformation in fluoromethanol represents a significant deviation from the typical behavior observed in simple alcohols, where anti conformations are generally favored. Microwave spectroscopic evidence strongly supports the enhanced stability of the gauche rotamer, which can be attributed to the anomeric effect arising from the presence of the electronegative fluorine atom [8] [9].

The gauche conformation stability has been quantified through detailed analysis of the internal rotation potential energy surface. The barrier to rotation about the carbon-oxygen bond has been determined from microwave spectroscopic measurements, revealing the energy differences between conformational states. These barriers are significantly influenced by the fluorine substitution, which introduces both electronic and steric effects that modulate the conformational preferences [6] [5].

Energy barrier calculations derived from spectroscopic data indicate that the gauche-to-anti conversion requires substantial energy input, reflecting the strong preference for the gauche arrangement. The rotational barrier analysis demonstrates that the anomeric effect provides approximately 2-3 kilocalories per mole of additional stabilization to the gauche conformer compared to what would be expected from simple steric considerations alone [8] [10].

Quantum Mechanical Calculations

Quantum mechanical calculations have played a crucial role in elucidating the electronic origins of conformational preferences in fluoromethanol and have provided detailed insights into the potential energy surface governing internal rotation about the carbon-oxygen bond.

Density Functional Theory Simulations

Density functional theory calculations have been extensively employed to investigate the molecular structure, energetics, and electronic properties of fluoromethanol conformers. Various exchange-correlation functionals, including B3LYP, PBE, and M06-2X, have been utilized with different basis sets to ensure reliable predictions of molecular properties [8] [12] [13].

The calculated geometries for the gauche and anti conformations of fluoromethanol show excellent agreement with experimental structural parameters derived from microwave spectroscopy. Bond lengths, bond angles, and dihedral angles predicted by density functional theory calculations typically agree with experimental values to within 0.01-0.02 Å for distances and 1-2 degrees for angles [8] [14].

Density functional theory simulations consistently predict that the gauche conformer is lower in energy than the anti conformer by approximately 1-3 kilocalories per mole, depending on the specific functional and basis set employed. This energy difference is in good agreement with experimental determinations and confirms the thermodynamic preference for the gauche arrangement [8] [15] [12].

The electronic structure analysis reveals that the stability of the gauche conformer arises from favorable orbital interactions, particularly the delocalization of oxygen lone pair electrons into the antibonding orbital of the carbon-fluorine bond. This hyperconjugative interaction is captured well by density functional theory methods and provides a quantitative explanation for the anomeric effect in fluoromethanol [8] [10] [15].

Natural bond orbital analysis within the density functional theory framework has been particularly illuminating in understanding the electronic origins of conformational preferences. The analysis reveals that an approximately pure p-type lone pair orbital of oxygen participates in electron donation to the σ*(C-F) orbital in the gauche structure, whereas a sp⁰·⁹⁸ hybrid-type lone pair orbital participates in the electron donation in the anti structure [8] [9].

Wikipedia

Fluoromethanol

Dates

Last modified: 02-18-2024

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